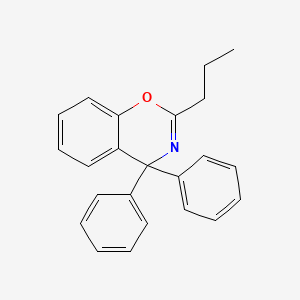
4,4-Diphenyl-2-propyl-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-2-propyl-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes an oxygen and nitrogen atom. These compounds have garnered significant interest due to their versatile applications in various fields, including polymer science, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-2-propyl-1,3-benzoxazine typically involves the reaction of o-aminophenol with aldehydes or ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring. Common reaction conditions include:
Temperature: 60-100°C
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-2-propyl-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a dihydrobenzoxazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include substituted benzoxazines, quinone derivatives, and dihydrobenzoxazines.
Scientific Research Applications
4,4-Diphenyl-2-propyl-1,3-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polybenzoxazines, which are high-performance polymers with excellent thermal and mechanical properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its stability and versatility.
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-2-propyl-1,3-benzoxazine involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening polymerization, leading to the formation of polybenzoxazines. These polymers exhibit unique properties such as low water absorption, high thermal stability, and excellent mechanical strength. Additionally, the benzoxazine ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diphenyl-2-methyl-1,3-benzoxazine
- 4,4-Diphenyl-2-ethyl-1,3-benzoxazine
- 4,4-Diphenyl-2-butyl-1,3-benzoxazine
Uniqueness
4,4-Diphenyl-2-propyl-1,3-benzoxazine stands out due to its specific propyl substitution, which imparts unique properties such as enhanced solubility and reactivity compared to its methyl, ethyl, and butyl counterparts. This makes it particularly valuable in applications requiring precise control over polymer properties and biological activity.
Properties
IUPAC Name |
4,4-diphenyl-2-propyl-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-11-22-24-23(18-12-5-3-6-13-18,19-14-7-4-8-15-19)20-16-9-10-17-21(20)25-22/h3-10,12-17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHKRBIGLRIGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(C2=CC=CC=C2O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













